molecular formula C2H7AlO4 B1591290 Aluminum, (acetato-kappaO)dihydroxy- CAS No. 7360-44-3

Aluminum, (acetato-kappaO)dihydroxy-

Cat. No.: B1591290
CAS No.: 7360-44-3
M. Wt: 122.06 g/mol
InChI Key: HDYRYUINDGQKMC-UHFFFAOYSA-M
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Description

Aluminum, (acetato-kappaO)dihydroxy- is a useful research compound. Its molecular formula is C2H7AlO4 and its molecular weight is 122.06 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Aluminum acetate is known to act as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Cellular Effects

The cellular effects of aluminum acetate are primarily due to its astringent properties . It can cause shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions . This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers .

Molecular Mechanism

The molecular mechanism of action of aluminum acetate is related to its astringent properties . It causes shrinkage or constriction of body tissues through osmotic flow of water (or other fluids) away from the area where it is applied

Temporal Effects in Laboratory Settings

It is known that aluminum acetate can cause significant changes in enzymes like LDH, ICDH, SDH, and GDH in the brain, liver, and kidney of albino mice . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .

Dosage Effects in Animal Models

In animal models, exposure to sublethal dose (3.5 mg kg-1) of aluminum acetate has revealed significant changes in various biochemical parameters . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .

Metabolic Pathways

It is known that aluminum acetate can affect the activities of various enzymes, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may be localized to specific compartments or organelles within the cell .

Properties

InChI

InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYRYUINDGQKMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Al].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7AlO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044723
Record name Dihydroxy aluminum acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7360-44-3
Record name Aluminum monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminum, (acetato-.kappa.O)dihydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydroxy aluminum acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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